molecular formula C25H30F3N3O2 B2433517 1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 2034557-97-4

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No. B2433517
CAS RN: 2034557-97-4
M. Wt: 461.529
InChI Key: ONFGVUVTQXNLMD-UHFFFAOYSA-N
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Description

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a useful research compound. Its molecular formula is C25H30F3N3O2 and its molecular weight is 461.529. The purity is usually 95%.
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Scientific Research Applications

Potential Central Nervous System Agents

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

This study presents the synthesis of compounds with a structure similar to the antidepressants talopram and trans-10,11-dihydro-5,10-epoxy-5-[3-(methylamino)propyl]-5H-dibenzo[a,d]cyclohepten-11-ol. These compounds were investigated for their potential as central nervous system agents, particularly for their marked inhibition of tetrabenazine-induced ptosis, suggesting an antidepressant activity profile (Bauer et al., 1976).

Antimicrobial Activities

New 1,2,4-Triazole Derivatives

A study on the synthesis of novel 1,2,4-triazole derivatives revealed compounds with significant antimicrobial activities. The research demonstrated the potential for these compounds to act against a range of test microorganisms, indicating their application in the development of new antimicrobial agents (Bektaş et al., 2007).

Discovery as Inhibitors

Soluble Epoxide Hydrolase Inhibitors

Research identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds, particularly one with significant potency and selectivity, were considered useful for in vivo investigation in various disease models, showcasing their application in therapeutic development (Thalji et al., 2013).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O2/c26-25(27,28)19-4-3-5-21(16-19)31-14-12-30(13-15-31)20-8-10-29(11-9-20)17-22-18-32-23-6-1-2-7-24(23)33-22/h1-7,16,20,22H,8-15,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFGVUVTQXNLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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